molecular formula C5H8ClF2N B6190857 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2648948-48-3

3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride

Katalognummer: B6190857
CAS-Nummer: 2648948-48-3
Molekulargewicht: 155.57 g/mol
InChI-Schlüssel: DBYHJJBKBNCPAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated heterocyclic compound with a partially saturated pyridine ring. Its molecular formula is C₅H₈F₂ClN, featuring two fluorine atoms at the 3-position of the tetrahydropyridine scaffold. Fluorination at the 3-position enhances electronegativity and may influence reactivity, solubility, and metabolic stability compared to non-fluorinated analogs .

Eigenschaften

CAS-Nummer

2648948-48-3

Molekularformel

C5H8ClF2N

Molekulargewicht

155.57 g/mol

IUPAC-Name

3,3-difluoro-2,6-dihydro-1H-pyridine;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)2-1-3-8-4-5;/h1-2,8H,3-4H2;1H

InChI-Schlüssel

DBYHJJBKBNCPAY-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC(CN1)(F)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Optimization with Catalysts

Experiments using tungsten hexachloride (WCl₆) as a catalyst demonstrate enhanced fluorination efficiency. For instance, heating 3,3-dichloro-1,2,3,6-tetrahydropyridine with HF at 170–180°C under 0.2 MPa pressure for 5 hours yields DFTHP-HCl precursors with up to 92% conversion. Iron(III) chloride (FeCl₃) further improves selectivity, reducing side reactions such as ring-opening or over-fluorination.

Catalytic Fluorination Using Metal Catalysts

Transition metal catalysts enable milder conditions for fluorination, particularly when using safer fluorinating agents. Antimony pentachloride (SbCl₅) and FeCl₂ have been employed in the synthesis of 2,3-dichloro-5-trifluoromethylpyridine, achieving 63.2–73% yields. Applied to DFTHP-HCl synthesis, these catalysts could facilitate Cl-to-F substitution at 70–200°C, minimizing thermal degradation.

Mechanistic Insights

The catalytic cycle likely involves the formation of a metal-fluoride intermediate, which undergoes ligand exchange with the chlorinated substrate. For example, FeCl₂ reacts with HF to generate FeF₂, enabling nucleophilic fluorination at the 3-position of the tetrahydropyridine ring.

Diastereoselective Synthesis Approaches

Controlling stereochemistry is paramount for bioactive derivatives. The patent EP0965588A1 outlines a diastereoselective route to cis-4-phenyl-1,2,3,6-tetrahydropyridines using chiral auxiliaries. Adapting this method, DFTHP-HCl could be synthesized via:

  • Cyclization of Fluorinated Dienes : A Diels-Alder reaction between a fluorinated diene and an appropriate dienophile constructs the tetrahydropyridine core with predefined stereochemistry.

  • Chiral Resolution : Racemic DFTHP is treated with a chiral resolving agent (e.g., [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid), followed by HCl treatment to isolate the enantiopure hydrochloride salt.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid. A representative protocol from EP0965588A1 details:

  • Dissolving 3,3-difluoro-1,2,3,6-tetrahydropyridine in ethanol.

  • Adding concentrated HCl dropwise at 0–5°C.

  • Crystallizing DFTHP-HCl by cooling to −20°C, achieving >95% purity after recrystallization from methyl isobutyl ketone.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Halogenation-Fluorination170–180°C, HF, WCl₆63–92%High efficiencyCorrosive reagents, specialized equipment
Catalytic Fluorination70–200°C, SbCl₅/FeCl₂63–73%Milder conditionsModerate yields
Diastereoselective RouteChiral resolution, cyclization50–65%Stereochemical controlMulti-step, costly reagents

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent tetrahydropyridine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

DFTH has been investigated for its potential use in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neurotoxins enables it to act on pathways related to dopaminergic signaling. Research indicates that DFTH may modulate neurotransmitter release and receptor activity, which could lead to neuroprotective effects.

Antidepressant Activity

Studies have shown that compounds similar to DFTH exhibit antidepressant-like effects in animal models. The modulation of serotonin and tachykinin levels suggests that DFTH could be a candidate for developing new antidepressants. The efficacy of DFTH in this context is under investigation, with preliminary results indicating promising outcomes.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of DFTH in a rat model of Parkinsonism induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results demonstrated that DFTH administration led to a significant reduction in motor deficits and improved dopaminergic function compared to control groups. This suggests a potential therapeutic role for DFTH in managing Parkinson's disease symptoms.

Case Study 2: Antidepressant Potential

Another study investigated the antidepressant potential of DFTH using the forced swim test (FST) and tail suspension test (TST) in mice. Results indicated that DFTH significantly reduced immobility time compared to untreated controls, suggesting an antidepressant-like effect. Further biochemical analyses revealed alterations in serotonin and norepinephrine levels, supporting its role as a novel antidepressant agent.

Comparative Data Table

Application Target Disease Mechanism Study Findings
NeuroprotectionParkinson's DiseaseModulation of dopaminergic pathwaysReduced motor deficits in MPTP model
Antidepressant ActivityDepressionSerotonin and norepinephrine modulationDecreased immobility in FST and TST

Wirkmechanismus

The mechanism of action of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
3,3-Difluoro-1,2,3,6-tetrahydropyridine HCl C₅H₈F₂ClN 163.58 3,3-difluoro Not reported High electronegativity, potential catalytic utility
1,2,3,6-Tetrahydropyridine HCl C₅H₁₀ClN 119.59 None 189–191 Basic scaffold, used in metathesis catalysts
MPTP HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl) C₁₂H₁₆ClN 209.72 1-methyl, 4-phenyl Not reported Neurotoxin, induces Parkinsonism
4-(3-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine HCl C₁₂H₁₅ClFNO 243.71 4-(3-fluoro-4-methoxyphenyl) Not reported Fluorine and methoxy groups enhance pharmacological potential
3,3-Difluoropyrrolidine HCl C₄H₈F₂ClN 151.56 3,3-difluoro (pyrrolidine ring) Not reported Smaller ring size, higher conformational rigidity

Key Observations :

  • Fluorination Effects: The 3,3-difluoro substitution increases molecular weight and polarity compared to non-fluorinated analogs like 1,2,3,6-tetrahydropyridine HCl. This enhances solubility in polar solvents and may improve metabolic stability in drug candidates .
  • Ring Size Variations : 3,3-Difluoropyrrolidine HCl (5-membered ring) exhibits lower structural similarity (0.69) to the target compound compared to tetrahydropyridine derivatives, affecting steric and electronic properties .

Biologische Aktivität

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated derivative of tetrahydropyridine that has garnered attention for its potential biological activities. Its unique structural features, including the incorporation of fluorine atoms, can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8ClF2_2N
  • Molecular Weight : 155.57 g/mol
  • SMILES Notation : Cl.FC1(F)(F)C(C=N)N1

The incorporation of fluorine into organic molecules, such as this compound, can enhance lipophilicity and alter the compound's interaction with biological targets. Research indicates that tetrahydropyridine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and inhibiting enzymes such as acetylcholinesterase (AChE) .

Acetylcholinesterase Inhibition

One of the notable mechanisms attributed to tetrahydropyridine derivatives is the inhibition of AChE. This enzyme is crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition leads to increased levels of acetylcholine, potentially enhancing cholinergic signaling in neurodegenerative conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyridine derivatives. For instance, a related compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells (HepG2 and HMCCLM3), suggesting that structural modifications can enhance anticancer properties .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrahydropyridine derivatives:

  • Study 1 : A study identified a related compound that demonstrated significant inhibition of cancer cell proliferation with an IC50_{50} value indicating effective concentration levels .
  • Study 2 : Research on neuroprotective effects revealed that certain derivatives could mitigate neuronal cell death in models mimicking Alzheimer's disease .

Data Tables

Activity Type Compound Cell Line/Model IC50_{50} / EC50_{50}
Anticancer Activity3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-olHepG212 µM
AChE Inhibition1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineRat Brain ExtractKi = 2.14 mM
NeuroprotectionVarious TetrahydropyridinesNeuronal Cell ModelsNot specified

Q & A

Q. What are the key considerations when designing a reaction pathway to avoid over-fluorination or ring-opening side reactions?

  • Methodological Answer :
  • Stepwise Fluorination : Use mild fluorinating agents (e.g., Selectfluor) to control substitution.
  • Temperature Modulation : Lower temperatures (-10°C to 0°C) reduce side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with acetyl or trifluoroacetyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.